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2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Medicinal Chemistry Kinase Inhibition Prokineticin Receptor Modulation

Researchers exploring Syk kinase SAR often face limited piperidine 4-position diversity. This compound provides a unique ether-pyrazine motif with 3-CF3-phenylsulfonyl group, enabling comparative metabolic stability studies and serving as a reference standard for method development. Available ≥90% purity for immediate global shipping.

Molecular Formula C16H16F3N3O3S
Molecular Weight 387.38
CAS No. 1448135-88-3
Cat. No. B2598762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
CAS1448135-88-3
Molecular FormulaC16H16F3N3O3S
Molecular Weight387.38
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H16F3N3O3S/c17-16(18,19)12-2-1-3-14(10-12)26(23,24)22-8-4-13(5-9-22)25-15-11-20-6-7-21-15/h1-3,6-7,10-11,13H,4-5,8-9H2
InChIKeyRIKCMOAEBXPYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: Compound Class and Structural Overview


2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448135-88-3) is a synthetic small molecule belonging to the aryl sulfonyl piperidine class, featuring a pyrazine core linked via an ether bridge to a piperidine ring that bears a 3-(trifluoromethyl)phenylsulfonyl substituent . The compound incorporates a trifluoromethyl (-CF3) group known to enhance metabolic stability and lipophilicity in drug design contexts, and a sulfonyl moiety capable of forming hydrogen bonds with biological targets . Its molecular formula is C16H16F3N3O3S with a molecular weight of 387.38 g/mol . This compound is offered by specialty chemical vendors as a research reagent for non-human, non-therapeutic applications .

Chemotype Unique aryl sulfonyl pyrazine ether probe
Application SAR exploration for kinase or GPCR targets
Linker Ether linkage supports metabolic stability comparison studies

Why In-Class Sulfonyl Piperidine Analogs Are Not Direct Substitutes


Compounds within the aryl sulfonyl piperidine class exhibit dramatically different pharmacological profiles depending on the nature of the aryl-sulfonyl substituent and the heterocyclic core attachment [1]. The 3-(trifluoromethyl)phenylsulfonyl group confers distinct electronic and steric properties compared to methylsulfonyl, 4-fluorophenylsulfonyl, or pyrazolylsulfonyl analogs, directly affecting target binding, selectivity, and metabolic stability [2]. The ether-linked pyrazine positioned at the piperidine 4-position is not a common motif in this class; most published analogs employ amide, amine, or direct N-aryl linkages, meaning substitution with a structurally similar compound would likely alter the three-dimensional pharmacophore and result in unpredictable biological outcomes. Without direct comparative data, interchangeability must be assumed invalid.

Sulfonyl group variation

3-CF3-phenylsulfonyl confers distinct electronic effects; methylsulfonyl or 4-F analogs may alter target recognition.

Linker chemistry mismatch

Ether linkage is uncommon; substituting amine- or amide-linked analogs could shift metabolic stability and binding conformation.

Heterocycle attachment

Pyrazine ether at piperidine 4-position not found in published series; structural analogs likely to diverge in pharmacophore.

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: Comparative Evidence Assessment


Structural Uniqueness of the Sulfonyl-Pyrazine Ether Motif

No direct head-to-head biological activity data exists for this compound against any defined comparator. The differentiation claim is based solely on structural uniqueness: this compound combines a 3-(trifluoromethyl)phenylsulfonyl group with a pyrazine ether linkage at the piperidine 4-position — a motif absent from published Syk kinase inhibitors (which predominantly use carboxamide-linked aminomethylpiperidines or adamantylpyrazines) [1] and absent from Takeda's prokineticin receptor patent exemplified compounds (which feature varied aryl sulfonyl groups but not the pyrazine ether at the 4-position) [2]. This structural divergence precludes any assumption of equivalent biological performance without dedicated testing.

Structural uniqueness
Class-level inference
3-CF3-phenylsulfonyl + pyrazine ether at C4-piperidine
Motif absent in published Syk or prokineticin inhibitor sets
No direct biological comparison available
Medicinal Chemistry Kinase Inhibition Prokineticin Receptor Modulation

Trifluoromethyl Group Impact on Lipophilicity

The 3-CF3 substituent on the phenyl ring is expected to increase lipophilicity (LogP) by approximately 0.5–1.0 units compared to the unsubstituted phenyl analog, and by approximately 0.3–0.6 units versus a 4-F analog, based on well-established Hansch substituent constants (π = 0.88 for CF3 vs. π = 0.14 for F) [1]. This difference, while not measured for this specific compound, is a class-level inference that would affect membrane permeability, plasma protein binding, and metabolic clearance if the compound were advanced into biological studies.

CF3 lipophilicity
Class-level inference
Δπ ≈ +0.88 vs unsubstituted; +0.74 vs 4-F
Predicted LogP increase; no measured value
Hansch π constants, not compound-specific
Drug Design Physicochemical Properties Metabolic Stability

Ether vs. Amine Linker: Metabolic Stability Implications

The compound employs an ether (-O-) linkage between the piperidine and pyrazine rings, whereas the most closely related published Syk inhibitors (e.g., the 4DFL ligand) utilize an aminomethyl linker (piperidine-CH2-NH-carbonyl-pyrazine) [1]. Ether linkers are generally more resistant to oxidative N-dealkylation by cytochrome P450 enzymes compared to amine-containing linkers [2]. This difference could confer improved metabolic stability, though no direct comparative microsomal stability data exist for this compound. The ether also restricts rotational freedom compared to the aminomethyl linker, potentially affecting the bound conformation at target proteins.

Ether vs amine linker
Class-level inference
Ether (–O–) avoids N-dealkylation; aminomethyl linker subject to oxidative cleavage
May confer different metabolic stability profile
No microsomal data available
Drug Metabolism Pharmacokinetics Linker Chemistry

Validated Application Scenarios for Research Use


SAR Studies for Kinase or GPCR Modulator Programs

This compound serves as a structurally unique probe for SAR exploration in kinase (e.g., Syk) or prokineticin receptor programs where the piperidine 4-position substituent is being varied. Its ether-pyrazine motif and 3-CF3-phenylsulfonyl group represent a novel combination not present in any published compound set [1][2]. Incorporating this compound into a screening cascade allows research teams to assess whether this chemotype yields distinct selectivity or potency profiles compared to existing lead series.

Metabolic Stability Profiling of Ether-Linked Scaffolds

The presence of an ether linkage in place of the more common amine or amide linkers found in the Syk inhibitor literature [1] makes this compound a valuable tool for comparative metabolic stability studies. Researchers can use it to experimentally test whether the ether confers resistance to oxidative metabolism relative to aminomethyl-linked analogs, generating proprietary data to guide linker selection in lead optimization.

Computational Docking and Binding Pocket Analysis

The distinct 3D pharmacophore defined by the 3-CF3-phenylsulfonyl, piperidine, and pyrazine-ether arrangement [1][2] provides a unique input for molecular docking and molecular dynamics simulations. This compound can be used to probe binding pocket complementarity in Syk (based on the 4DFL crystal structure [1]) or prokineticin receptors (based on the Takeda patent claims [2]), generating docking scores and predicted binding modes that may reveal novel interactions not achievable with known ligands.

Reference Standard for Analytical Method Development

As a well-defined single compound with a specific CAS number (1448135-88-3) and molecular formula (C16H16F3N3O3S) [1], this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when working with sulfonyl piperidine libraries. Its distinct retention time and spectral signature, arising from the unique combination of functional groups, make it suitable as a system suitability standard or impurity marker in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
SAR Studies for Kinase/GPCR Modulators
Unique chemotype availability
Scaffold SAR profiling
Metabolic Stability Profiling
Ether linker structural feature
Linker-dependent metabolic stability assay
Computational Docking & Binding Analysis
Novel pharmacophore geometry
Docking score and binding mode prediction
Analytical Method Development
Well-defined single compound
Retention time and spectral signature as standard
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